

Pyrazolo[1,5-a]pyrimidine-3-carboxamide basic properties

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Compound of Interest

Compound Name: *Pyrazolo[1,5-a]pyrimidine-3-carboxamide*

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An In-Depth Technical Guide to the Basic Properties of **Pyrazolo[1,5-a]pyrimidine-3-carboxamide**

Authored by a Senior Application Scientist

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a "privileged structure."^[1] This fused, rigid N-heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a versatile and synthetically accessible framework that has captured the attention of researchers for decades.^[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.^[3]

The addition of a carboxamide group at the 3-position creates the **Pyrazolo[1,5-a]pyrimidine-3-carboxamide** moiety, a critical pharmacophore that serves as a cornerstone for numerous targeted therapies. This guide provides an in-depth technical overview of this core structure, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, established synthetic routes, mechanisms of action, and its proven applications, particularly in the realm of kinase inhibition.

Core Physicochemical and Structural Properties

The parent compound, **Pyrazolo[1,5-a]pyrimidine-3-carboxamide**, is a yellow to brown solid at room temperature.[4] Its structural rigidity and potential for diverse substitutions at multiple positions (C2, C5, C6, and C7) make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[1]

Key Physicochemical Data

The properties of the parent scaffold and its corresponding carboxylic acid are summarized below. These values are foundational for understanding its solubility, stability, and potential for chemical modification.

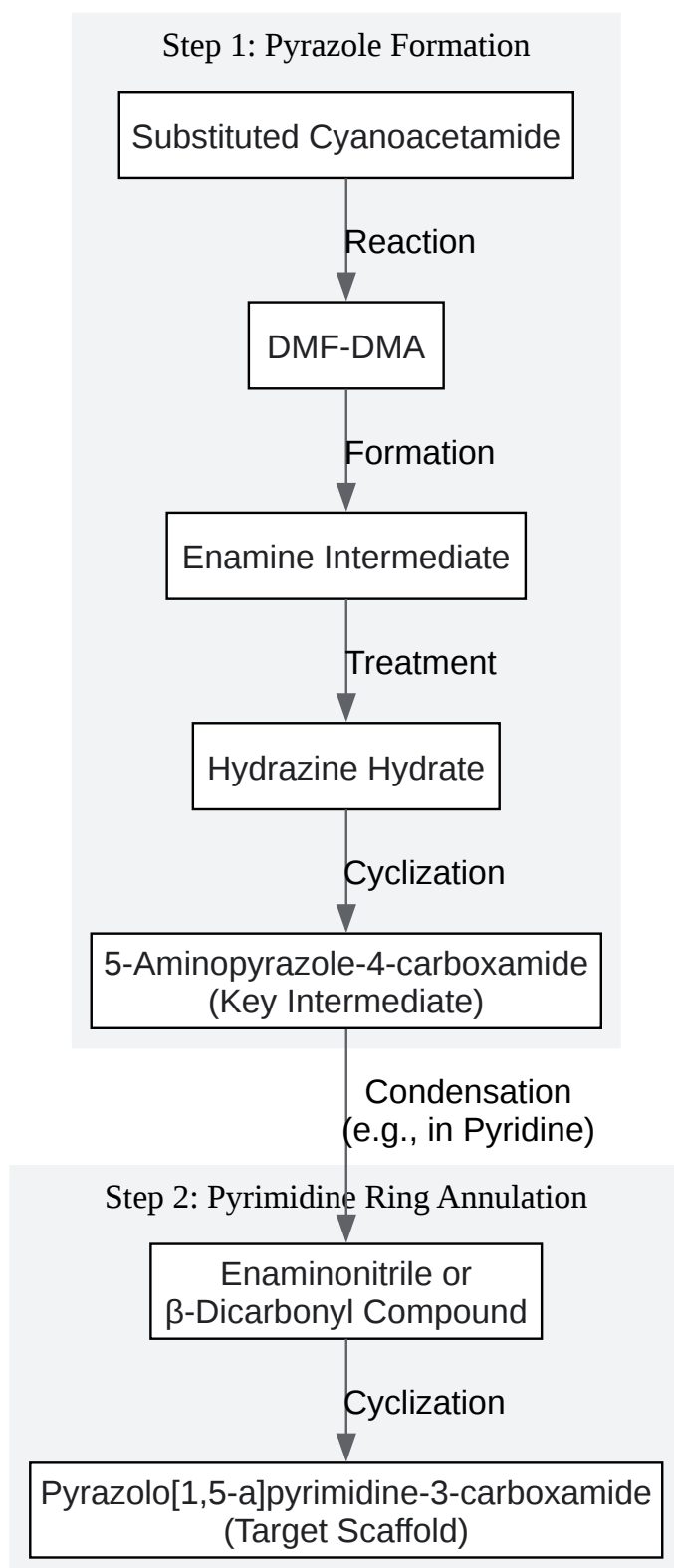
Property	Pyrazolo[1,5-a]pyrimidine-3-carboxamide	Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number	774549-55-2[5]	25940-35-6
Molecular Formula	C ₇ H ₆ N ₄ O[5]	C ₇ H ₅ N ₃ O ₂ [6]
Molecular Weight	162.15 g/mol [5]	163.13 g/mol [6]
Appearance	Yellow to Brown Solid[4]	Solid
Melting Point	Not specified	275-280 °C
Storage	Room Temperature[4]	2-8°C

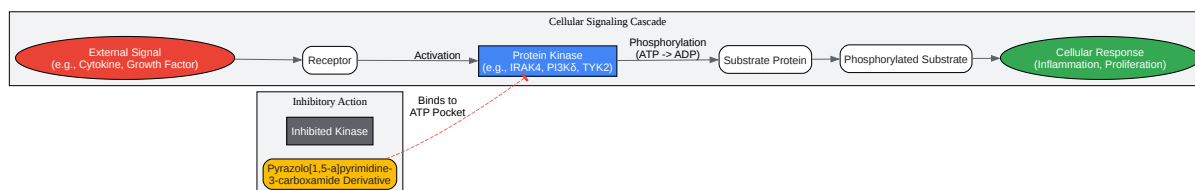
Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is well-established, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. A prevalent and highly effective strategy involves the cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophilic compounds.[2][3]

General Synthesis Workflow via 5-Aminopyrazole Precursors

This common pathway builds the pyrimidine ring onto a pre-functionalized pyrazole. The causality behind this approach lies in the nucleophilicity of the 5-aminopyrazole, which readily attacks carbonyl compounds, leading to cyclization.[3]





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